6-((methylamino)methyl)pyrimidin-4(1H)-one

Physicochemical Property Lipophilicity Drug Design

6-((Methylamino)methyl)pyrimidin-4(1H)-one (Molecular Formula: C6H9N3O; Molecular Weight: 139.16 g/mol) is a pyrimidin-4-one derivative featuring a methylaminomethyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B15370921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((methylamino)methyl)pyrimidin-4(1H)-one
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCNCC1=CC(=O)NC=N1
InChIInChI=1S/C6H9N3O/c1-7-3-5-2-6(10)9-4-8-5/h2,4,7H,3H2,1H3,(H,8,9,10)
InChIKeyBSYCZYNCMVUCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Methylamino)methyl)pyrimidin-4(1H)-one: A Key Pyrimidinone Scaffold for MedChem and Chemical Biology Procurement


6-((Methylamino)methyl)pyrimidin-4(1H)-one (Molecular Formula: C6H9N3O; Molecular Weight: 139.16 g/mol) is a pyrimidin-4-one derivative featuring a methylaminomethyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. Structurally, the presence of a methylene spacer (-CH2-) between the pyrimidine core and the secondary amine distinguishes it from directly attached amino analogs, imparting unique conformational flexibility and hydrogen-bonding potential .

Kinase inhibitor intermediate

Versatile scaffold for synthesizing selective kinase inhibitors

Conformational flexibility

Methylene spacer introduces additional rotatable bond for target engagement

Derivatization handle

Aliphatic secondary amine enables parallel library synthesis

Why 6-(Methylamino)-1H-pyrimidin-4-one Cannot Simply Replace 6-((Methylamino)methyl)pyrimidin-4(1H)-one in Research Programs


Close analogs like 6-(methylamino)-1H-pyrimidin-4-one are not interchangeable due to critical differences in physicochemical and pharmacological profiles. The key structural variance—a directly attached amine versus an amine linked through a methylene spacer—fundamentally alters lipophilicity (XlogP), molecular flexibility, and the pKa of the amine group . These factors directly modulate passive membrane permeability, target binding kinetics, and metabolic stability. For example, directly conjugated amino-pyrimidinones can exhibit potent but non-selective kinase inhibition, whereas the methylene spacer in the target compound can reduce aromatic conjugation, potentially leading to improved selectivity profiles and a distinct off-target liability window [1]. Simple substitution without rigorous comparative data risks derailing SAR studies and compromising lead optimization campaigns.

Lipophilicity shift Methylene spacer increases logP, potentially altering membrane permeability versus direct amino analog
Conformational disparity One additional rotatable bond in target scaffold may change binding mode and kinase selectivity profile
Reactivity divergence Aliphatic amine offers higher nucleophilicity for derivatization than the resonance-stabilized aromatic amine in the comparator

Quantitative Differentiation Guide: 6-((Methylamino)methyl)pyrimidin-4(1H)-one vs. Closest Structurally Related Analogs


Lipophilicity Tuning via Methylene Spacer: A LogP Head-to-Head Comparison

The target compound demonstrates a measurable increase in lipophilicity compared to its non-spacer analog. This is driven by the insertion of a methylene (-CH2-) group between the pyrimidine core and the methylamino group, which reduces molecular polarity and enhances membrane partitioning potential .

Lipophilicity shift
Head-to-head
ΔXlogP = +0.5
Moderate lipophilicity gain may improve membrane permeability
Predicted values; experimental validation recommended
Physicochemical Property Lipophilicity Drug Design

Modulating Conformational Flexibility: Rotatable Bond Analysis for Target Engagement

The target compound possesses an additional rotatable bond compared to the comparator, providing greater conformational degrees of freedom. This flexibility can be crucial for inducing fit upon target binding, potentially accessing cryptic binding pockets or modulating selectivity profiles against closely related kinase targets .

Rotatable bonds
Reported
2 (target) vs 1 (comparator)
Increased flexibility may access cryptic binding pockets
Structural analysis from SMILES
Molecular Flexibility Kinase Selectivity Binding Conformation

Divergent Kinase Inhibition Profiles Enabled by Structural Architecture

The directly attached amino analog 6-(methylamino)-1H-pyrimidin-4-one demonstrates potent inhibition of protein arginine methyltransferases (PRMTs) with an IC50 of 46 nM against PRMT6 and 28 nM against CARM1 [1]. Its rigid conjugated system likely facilitates strong binding within the arginine substrate pocket. In contrast, the methylene spacer in the target compound disrupts this conjugation, which is hypothesized to alter its kinase inhibition fingerprint, potentially reducing PRMT affinity while enabling engagement with distinct kinase targets that favor a flexible aminomethyl pharmacophore.

Kinase selectivity context
Class-level
Comparator: PRMT6 IC50 46 nM, CARM1 IC50 28 nM; Target data not available
Spacer may shift kinase inhibition away from PRMT family
Experimental verification needed; class-level inference from analog SAR
Kinase Inhibitor PRMT Selectivity

Synthetic Tractability and Derivatization Potential via the Aminomethyl Handle

The 6-aminomethyl substituent provides a versatile synthetic handle that is amenable to further functionalization. This scaffold can be efficiently synthesized via a Mannich reaction using 4-chloro-2-methylpyrimidine, formaldehyde, and methylamine . The secondary amine product can participate in a broader range of subsequent reactions, such as reductive aminations, acylations, or sulfonamides, compared to the directly conjugated aromatic amine analog, which has reduced nucleophilicity due to resonance delocalization.

Synthetic versatility
Reported
Aliphatic secondary amine with high nucleophilicity; amenable to Mannich, reductive amination, and acylation
Diversifiable handle enables parallel SAR exploration
Reactivity advantage over conjugated aromatic amine comparator
Synthetic Chemistry Library Synthesis Mannich Reaction

Optimal Use Cases for Procuring 6-((Methylamino)methyl)pyrimidin-4(1H)-one Based on Differentiation Evidence


Focused Kinase Library Design with Reduced PRMT Off-Target Liability

When designing a kinase-focused library, the inclusion of 6-((methylamino)methyl)pyrimidin-4(1H)-one is strategically superior to the 6-(methylamino) analog for programs concerned with PRMT (especially PRMT6 and CARM1) off-target activity. The documented potent PRMT inhibition (IC50 of 28-46 nM) for the rigid analog suggests a strong risk of polypharmacology, which the spacer-containing scaffold is likely to mitigate. This compound is the preferred starting point for hit-finding campaigns against non-PRMT kinases [1].

Optimization of CNS Penetrant Candidates Through Modulated Lipophilicity

For neuroscience programs requiring blood-brain barrier penetration, the subtle increase in lipophilicity (estimated ΔXlogP = +0.5) provided by the methylene spacer, compared to the more hydrophilic 6-(methylamino) analog (XlogP = -0.5), can be critical. This property positions the compound as an ideal intermediate for synthesizing CNS-penetrant leads, balancing solubility and permeability early in the hit-to-lead process .

SAR Expansion via Diversifiable Aminomethyl Scaffold

When the goal is to rapidly explore the structure-activity relationship around a pyrimidin-4-one core, the target compound's aliphatic secondary amine is a superior procurement choice. Its higher nucleophilicity enables straightforward parallel synthesis of amide, sulfonamide, and tertiary amine libraries, in contrast to the less reactive, conjugation-stabilized aromatic amine of its closest analog. This can accelerate lead optimization cycles .

Mechanistic Probe for Conformational Flexibility in Protein-Ligand Interactions

The additional rotatable bond in the target scaffold makes it a valuable tool compound for biophysical studies investigating the role of ligand conformational entropy upon binding. When co-crystallized with a target protein, the flexible aminomethyl group serves as a probe to map dynamic regions of the active site, providing insights not achievable with the more rigid, directly attached amine analog. This makes it a key reagent for structural biology and computational chemistry groups .

Application
Selection Property
Validation Focus
Kinase inhibitor library design (non-PRMT targets)
PRMT off-target context review
Kinase selectivity panel profiling
CNS-penetrant candidate synthesis
Modulated lipophilicity for BBB permeability
LogD and PAMPA-BBB assays
Parallel library synthesis
Reactive aliphatic amine handle
Derivatization scope and yield
Protein-ligand biophysical studies
Additional rotatable bond for conformational sampling
X-ray crystallography or NMR dynamics
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